[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
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Overview
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves multiple steps. One common method includes the reaction of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid with 2-[(1-cyanocyclohexyl)amino]-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a stabilizer in polymer chemistry due to its antioxidant properties. It helps in preventing the degradation of polymers by scavenging free radicals.
Biology
In biological research, it is studied for its potential role in modulating oxidative stress in cells. Its antioxidant properties make it a candidate for investigating cellular protection mechanisms.
Medicine
In medicine, it is explored for its potential therapeutic effects in diseases where oxidative stress plays a crucial role, such as neurodegenerative diseases and certain cancers.
Industry
Industrially, it is used in the production of high-performance materials, including plastics and coatings, where stability against oxidation is crucial.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is facilitated by the steric hindrance provided by the tert-butyl groups, which protect the phenolic group from rapid degradation.
Comparison with Similar Compounds
Similar Compounds
- Butylated hydroxytoluene (BHT)
- Butylated hydroxyanisole (BHA)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
Compared to similar compounds, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate offers enhanced stability and reactivity due to the presence of the cyanocyclohexyl and oxoethyl groups. These groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-24(2,3)19-14-18(15-20(23(19)31)25(4,5)6)10-11-22(30)32-16-21(29)28-26(17-27)12-8-7-9-13-26/h14-15,31H,7-13,16H2,1-6H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZDGUPLFWNAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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